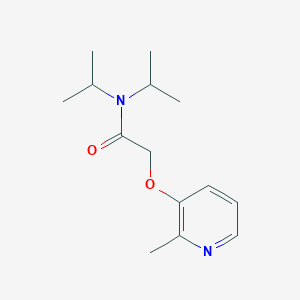
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide, also known as FH-PB22, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptor CB1 and CB2, which are involved in a variety of physiological processes such as pain perception, appetite regulation, and immune function.
Scientific Research Applications
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide has been used in a variety of scientific research applications, including studies on the cannabinoid receptor system, pain perception, and drug abuse. One study found that this compound is a potent agonist of the CB1 receptor, with an affinity comparable to that of the well-known cannabinoid agonist THC. Another study showed that this compound can reduce pain sensitivity in mice, suggesting its potential as a therapeutic agent for pain management. This compound has also been used in studies on drug abuse, as it has been found in some synthetic cannabinoid products sold as "legal highs."
Mechanism of Action
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide acts as an agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When this compound binds to these receptors, it activates a signaling pathway that can result in a variety of physiological effects. The exact mechanism of action of this compound is not fully understood, but it is thought to involve modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including pain relief, appetite stimulation, and immune system modulation. One study found that this compound can reduce pain sensitivity in mice, possibly through its effects on the cannabinoid receptor system. Another study showed that this compound can stimulate appetite in rats, suggesting its potential as a therapeutic agent for conditions such as anorexia. This compound has also been shown to modulate immune system function, although the exact mechanism of this effect is not well understood.
Advantages and Limitations for Lab Experiments
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide has several advantages and limitations for use in lab experiments. One advantage is its high potency as a cannabinoid receptor agonist, which can make it useful for studying the effects of cannabinoid receptor activation on physiological processes. However, one limitation is its potential for abuse, as it has been found in some synthetic cannabinoid products sold as "legal highs." Another limitation is its complex synthesis method, which can make it difficult to obtain and use in lab experiments.
Future Directions
There are several future directions for research on N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide, including studies on its potential therapeutic applications, its effects on the endocannabinoid system, and its safety profile. One area of potential application is in pain management, as this compound has been shown to reduce pain sensitivity in mice. Another area of interest is its effects on the endocannabinoid system, which plays a key role in a variety of physiological processes. Finally, more research is needed to determine the safety profile of this compound, particularly in light of its potential for abuse.
Synthesis Methods
The synthesis of N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-methyl-1,3-thiazol-4-ylamine, which is then reacted with 4-bromo-2-fluoroanisole to form 2-fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol. This intermediate is then reacted with 4-chlorobutanoyl chloride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
properties
IUPAC Name |
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-9-16-10(8-20-9)3-2-4-14(19)17-13-6-5-11(18)7-12(13)15/h5-8,18H,2-4H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJPVYNZCDAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCCC(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)



![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)



![N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide](/img/structure/B7648209.png)
![Methyl 3-[[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]-4-fluorobenzoate](/img/structure/B7648222.png)
![2-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7648224.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648231.png)
![8-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7648238.png)
![N-[3-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenyl]acetamide](/img/structure/B7648245.png)